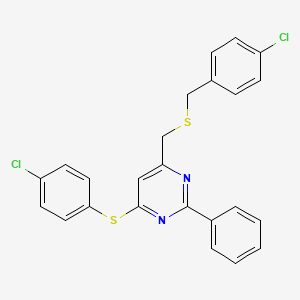

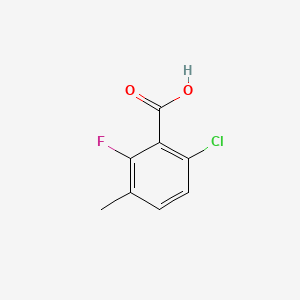

![molecular formula C10H12N2OS B2476864 1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one CAS No. 14089-00-0](/img/structure/B2476864.png)

1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C10H12N2OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, the core structure of “this compound”, is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “this compound” is not provided in the sources I have.Applications De Recherche Scientifique

Carbon-Sulfur Bond Formation : Norris and Leeman (2008) developed a palladium-catalyzed carbon-sulfur bond formation process using modified Migita reaction conditions, applied in the synthesis of a former antiasthma drug candidate. This reaction was further developed into a general method for thioaryl halide cross-coupling, demonstrating its broad applicability in organic synthesis (Norris & Leeman, 2008).

Ionic Liquid Applications : A study by van den Broeke et al. (2002) introduced a novel fluorous room-temperature ionic liquid for homogeneous hydrosilylation reactions, showing potential in catalyst recycling and demonstrating fluorous biphasic behavior. This research indicates the utility of imidazole derivatives in green chemistry applications (van den Broeke, Winter, Deelman, & van Koten, 2002).

Catalysis in Organic Synthesis : Zolfigol et al. (2013) reported on an ionic liquid that catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting its efficiency under solvent-free conditions. This illustrates the role of such compounds in facilitating environmentally-friendly chemical synthesis (Zolfigol et al., 2013).

Thermochemical Properties : Emel’yanenko et al. (2017) studied the vapor pressures and standard enthalpies of vaporization of various phenyl substituted imidazoles. This research provides valuable data for the practical application of these compounds in various industrial processes (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

Synthesis of Novel Structures : Mallah (2020) focused on the design and synthesis of new structures of imidazolium salts, showcasing the diverse applications of these compounds in potential drug development (Mallah, 2020).

Microwave-Assisted Synthesis : Kamila et al. (2011) demonstrated the microwave-assisted synthesis of novel functionalized hydantoin derivatives, converting them to 5-(Z) arylidene-4H-imidazoles. This research highlights the efficiency of modern synthetic techniques in the preparation of these compounds (Kamila, Ankati, & Biehl, 2011).

Propriétés

IUPAC Name |

1-(3-methylsulfanylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXBMIPVXLRMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

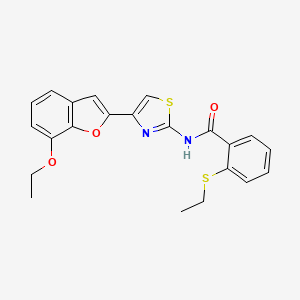

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

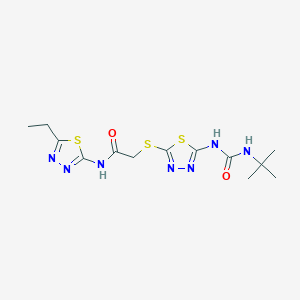

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)

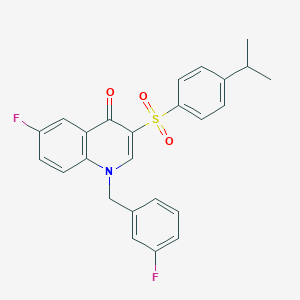

![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)